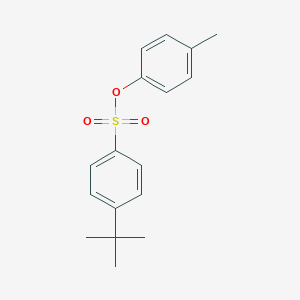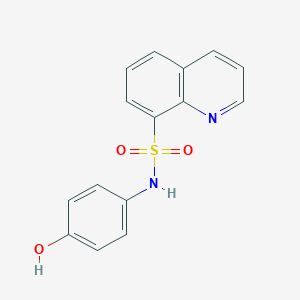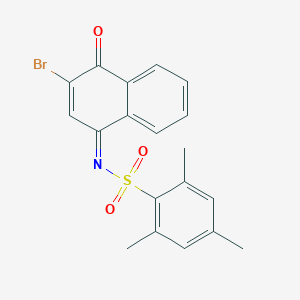![molecular formula C29H25NO5S B281280 Benzyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281280.png)
Benzyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate, commonly known as DMF-carboxylate, is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of DMF-carboxylate involves the inhibition of several key enzymes and signaling pathways that are involved in cell growth and survival. Specifically, DMF-carboxylate has been shown to inhibit the activity of the protein kinase B (AKT) pathway and the nuclear factor kappa B (NF-κB) pathway, both of which are involved in promoting cell survival and proliferation. Additionally, DMF-carboxylate has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in regulating gene expression.
Biochemical and Physiological Effects:
DMF-carboxylate has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of inflammation, and the modulation of gene expression. Additionally, DMF-carboxylate has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DMF-carboxylate for lab experiments is its ability to selectively target cancer cells while sparing normal cells. Additionally, DMF-carboxylate has been shown to have low toxicity, making it a potentially safe and effective therapeutic agent. However, one of the limitations of DMF-carboxylate is its relatively low solubility, which may limit its effectiveness in certain experimental settings.
Orientations Futures
There are several future directions for research on DMF-carboxylate. One area of interest is the development of more effective methods for synthesizing DMF-carboxylate, which may help to improve its solubility and effectiveness. Additionally, further research is needed to better understand the mechanism of action of DMF-carboxylate and to identify potential targets for therapeutic intervention. Finally, there is a need for more preclinical and clinical studies to evaluate the efficacy and safety of DMF-carboxylate as a potential therapeutic agent for cancer and other diseases.
Méthodes De Synthèse
The synthesis of DMF-carboxylate involves several steps, starting with the preparation of 2-methylnaphtho[1,2-b]furan-3-carboxylic acid. This is followed by the reaction of the acid with benzylamine and sulfonyl chloride to form the intermediate compound. Finally, the intermediate is reacted with dimethylphenylamine and benzyl bromide to produce DMF-carboxylate.
Applications De Recherche Scientifique
DMF-carboxylate has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have demonstrated that DMF-carboxylate can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, DMF-carboxylate has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Propriétés
Formule moléculaire |
C29H25NO5S |
|---|---|
Poids moléculaire |
499.6 g/mol |
Nom IUPAC |
benzyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C29H25NO5S/c1-18-13-14-26(19(2)15-18)36(32,33)30-25-16-24-27(29(31)34-17-21-9-5-4-6-10-21)20(3)35-28(24)23-12-8-7-11-22(23)25/h4-16,30H,17H2,1-3H3 |
Clé InChI |
KEAYNOGECXOTCR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OCC5=CC=CC=C5)C)C |
SMILES canonique |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OCC5=CC=CC=C5)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Butyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B281199.png)
![N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide](/img/structure/B281203.png)
![N-[1,1'-biphenyl]-4-yl-2,4-dimethylbenzenesulfonamide](/img/structure/B281204.png)
![N-[1,1'-biphenyl]-4-yl-2,5-dimethylbenzenesulfonamide](/img/structure/B281205.png)





![Isopropyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281220.png)
![Isopropyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281221.png)
![Butyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281222.png)
![Butyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281223.png)
![Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281224.png)